N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Eco-Friendly Synthesis Techniques
One application involves the eco-friendly synthesis of benzoxazepine derivatives, showcasing an efficient approach to synthesizing a series of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives using a special catalytic system. This method emphasizes the use of aqueous media and room temperature conditions, underlining the importance of environmental sustainability in chemical synthesis (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).
Novel Synthesis Approaches
Another study presents novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives. This synthesis pathway uses 2-aminophenols, Meldrum's acid, and isocyanides, indicating a versatile approach to creating these compounds with significant yields at ambient temperature, which could have implications for pharmaceutical development and material science (Shaabani et al., 2010).
Photophysical Properties
Research into the photophysical properties of oxazepine derivatives highlights their potential in developing novel materials with specific optical properties. One study on the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton provides insights into their strong blue emission in dichloromethane, suggesting applications in optoelectronics and as fluorescent markers (Petrovskii et al., 2017).
Spectroscopic and X-ray Diffraction Studies
Spectroscopic and X-ray diffraction studies of novel benzimidazole fused-1,4-oxazepines offer a deeper understanding of the molecular structure and electronic properties of these compounds. Such studies are foundational for the development of new materials and drugs, providing a basis for predicting the behavior of these compounds in various applications (Almansour et al., 2016).
Enantioselective Construction
The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C-F stereocenters, represents a cutting-edge application in medicinal chemistry. This process enables the highly enantioselective construction of important pharmacophores, highlighting the compound's relevance in drug synthesis and development (Li, Lin, & Du, 2019).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-12-9-13(2)15(4)19(14(12)3)28(25,26)23-16-7-8-17-18(10-16)27-11-21(5,6)20(24)22-17/h7-10,23H,11H2,1-6H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATONPIUULUTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
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